molecular formula C18H20N4O3S B14954352 2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14954352
M. Wt: 372.4 g/mol
InChI Key: YOQJNBBIWHMYPA-UHFFFAOYSA-N
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Description

2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for advanced pharmacological screening and drug discovery research. This compound incorporates two high-value pharmacophores: a 4-methyl-1,3-thiazole-5-carboxamide core and a 1H-indol-6-yl moiety. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its potent nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . Furthermore, molecular hybridization of indole and thiazole rings, as seen in this compound, is a established strategy in drug design to create novel molecules with improved activity profiles against resistant pathogens . The specific acetyl(2-methoxyethyl)amino side chain may influence the compound's physicochemical properties and target binding affinity. Based on its structural features, this molecule is a promising candidate for research in oncology, particularly for investigating kinase inhibition pathways, and in infectious disease, for evaluating new antimicrobial and antifungal agents . Its potential mechanism of action could involve the inhibition of key enzymes like MurB in bacteria or CYP51 in fungi, as suggested by docking studies of similar hybrid molecules . This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O3S/c1-11-16(26-18(20-11)22(12(2)23)8-9-25-3)17(24)21-14-5-4-13-6-7-19-15(13)10-14/h4-7,10,19H,8-9H2,1-3H3,(H,21,24)

InChI Key

YOQJNBBIWHMYPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CCOC)C(=O)C)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole and thiazole rings, followed by their coupling and subsequent functionalization.

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling and Functionalization: The indole and thiazole rings are then coupled through a series of reactions, including amide bond formation and acetylation, to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics.

    Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole moieties are known to interact with various biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

Compound Name 2-Position Substituent Molecular Weight (g/mol) Key Properties/Activity Source
Target Compound Acetyl(2-methoxyethyl)amino ~405.5* Unknown (limited toxicology data) N/A
2-[acetyl(tetrahydro-2-furanylmethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide Acetyl(tetrahydrofuranmethyl)amino ~417.5* Improved solubility vs. target PubChem entry
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide (Dasatinib analog) Heterocyclic piperazinyl-pyrimidine 488.0 Pan-Src kinase inhibitor (IC50 < 1 nM) Literature

*Calculated based on structural formula.

Key Observations :

  • The 2-methoxyethyl group in the target compound may enhance hydrophilicity compared to bulkier hydrophobic groups (e.g., tetrahydrofuranmethyl in ).
  • Dasatinib analogs with piperazinyl-pyrimidine substituents exhibit potent kinase inhibition, suggesting that the target compound’s indole and acetyl-methoxyethyl groups may reduce kinase affinity .

Variations at the 5-Carboxamide Position

Compound Name 5-Carboxamide Substituent Molecular Weight (g/mol) Activity Source
Target Compound N-(1H-indol-6-yl) ~405.5* Unreported N/A
N-(2-chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide N-(2-chloro-6-methylphenyl) 488.0 Anticancer (BCR-ABL inhibition)
3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives Indole-2-carboxylic acid ~300–350* Antiviral or enzyme inhibition

Key Observations :

  • The N-(1H-indol-6-yl) group in the target compound may confer unique π-stacking interactions in biological targets, distinct from the chloro-methylphenyl group in kinase inhibitors .

Biological Activity

The compound 2-[acetyl(2-methoxyethyl)amino]-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of the compound can be denoted as follows:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes functional groups such as thiazole, indole, and an acetylated amino group, which contribute to its biological activities.

1. Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, studies on thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli . The specific compound under review may exhibit similar antimicrobial effects due to its structural components.

2. Anticancer Potential

Emerging evidence suggests that thiazole-containing compounds possess anticancer properties. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. The compound may also interact with these pathways given its structural similarity to other active thiazoles.

3. Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds similar to the one under review have been shown to reduce inflammatory markers in various models. For example, some thiazole derivatives have demonstrated the ability to lower levels of pro-inflammatory cytokines and oxidative stress markers in animal studies . This suggests that the compound may also possess anti-inflammatory properties.

Table 1: Summary of Biological Activities of Similar Thiazole Derivatives

Compound NameActivity TypeTested ModelKey Findings
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic AcidAntimicrobialIn vitro against E. coliSignificant inhibition observed
4-Methylthiazole-5-carboxylic AcidAnticancerCancer cell linesInduced apoptosis and inhibited growth
5-(3-Methoxyphenyl)-thiazole-2-carboxylic AcidAnti-inflammatoryAnimal modelReduced cytokine levels significantly

The biological activity of thiazole derivatives often involves several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazoles act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Modulation of Cell Signaling : Thiazoles can influence key signaling pathways such as NF-kB and MAPK, which are integral to inflammation and cancer progression.
  • Oxidative Stress Reduction : Compounds with antioxidant properties can mitigate oxidative damage in cells, contributing to their protective effects against various diseases.

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